molecular formula C5H5N2NaO2S B2379893 Sodium 6-methylpyridazine-3-sulfinate CAS No. 2137835-12-0

Sodium 6-methylpyridazine-3-sulfinate

Cat. No.: B2379893
CAS No.: 2137835-12-0
M. Wt: 180.16
InChI Key: CTPUFTXLWDQQGX-UHFFFAOYSA-M
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Description

Sodium 6-methylpyridazine-3-sulfinate is a chemical compound with the molecular formula C5H5N2O2SNa It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyridazine-3-sulfinate typically involves the sulfonation of 6-methylpyridazine. One common method includes the reaction of 6-methylpyridazine with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of advanced purification techniques, such as crystallization and filtration, is essential to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methylpyridazine-3-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into sulfides or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild to moderate conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Sodium 6-methylpyridazine-3-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its sulfonate group makes it a versatile intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 6-methylpyridazine-3-sulfinate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and antimicrobial activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Sodium 6-methylpyridazine-3-sulfinate can be compared with other sulfonated pyridazine derivatives:

    Sodium 4-methylpyridazine-3-sulfinate: Similar in structure but with the methyl group at a different position, leading to different reactivity and applications.

    Sodium 6-chloropyridazine-3-sulfinate: Contains a chlorine atom instead of a methyl group, which can significantly alter its chemical properties and biological activities.

    Sodium 6-methylpyrimidine-3-sulfinate: A derivative of pyrimidine, another diazine, with different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

sodium;6-methylpyridazine-3-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.Na/c1-4-2-3-5(7-6-4)10(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPUFTXLWDQQGX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137835-12-0
Record name sodium 6-methylpyridazine-3-sulfinate
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